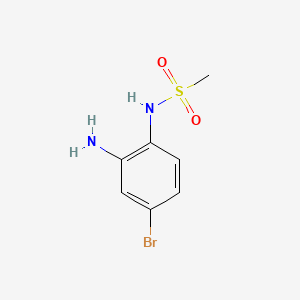

N-(2-amino-4-bromophenyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-(2-amino-4-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUREUBPTZSCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-4-bromophenyl)methanesulfonamide typically involves the reaction of 2-amino-4-bromobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-amino-4-bromophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(2-amino-4-bromophenyl)methanesulfonamide typically involves the reaction of 2-amino-4-bromobenzenesulfonyl chloride with methanesamine. The characterization of the compound can be performed using various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups and confirms the presence of sulfonamide moieties.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound has significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting it could be a candidate for developing new antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Results indicate that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Evaluation

In a controlled study, this compound was tested against multiple bacterial strains. The results indicated a clear zone of inhibition, particularly against Enterococcus faecium, where the compound displayed an impressive growth inhibition zone diameter of 17 mm .

Antioxidant Activity Assessment

In another study assessing antioxidant capacity, this compound demonstrated a DPPH inhibition rate comparable to standard antioxidants like ascorbic acid, reinforcing its potential as a natural antioxidant agent .

Potential Therapeutic Uses

Given its biological activities, this compound shows promise in various therapeutic applications:

- Antibiotic Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use in oncological treatments.

- Antioxidant Supplementation : Its antioxidant properties could be harnessed in dietary supplements or functional foods aimed at reducing oxidative stress.

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Method | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition zone: 8 mm |

| Enterococcus faecium | Growth inhibition zone: 17 mm | |

| Antioxidant | DPPH Assay | Inhibition rate: Comparable to ascorbic acid |

| Cancer Cell Lines | Apoptosis Induction | Significant apoptosis observed |

Mecanismo De Acción

The mechanism of action of N-(2-amino-4-bromophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparación Con Compuestos Similares

- N-(2-amino-3-bromophenyl)methanesulfonamide

- N-(2-amino-4-chlorophenyl)methanesulfonamide

- N-(2-amino-4-fluorophenyl)methanesulfonamide

Comparison: N-(2-amino-4-bromophenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different halogen substituents. The bromine atom can influence the compound’s electronic properties, making it more suitable for specific reactions and applications .

Actividad Biológica

N-(2-amino-4-bromophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The bromine substitution at the para position enhances its biological activity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamides, including this compound. The following table summarizes key findings on its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of folic acid synthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of bacterial cell wall |

| Candida albicans | 64 µg/mL | Inhibition of ergosterol biosynthesis |

These results indicate that this compound exhibits significant antimicrobial activity against both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Potential

The anticancer properties of this compound have also been explored, particularly in relation to breast cancer. A study utilizing the MCF7 human breast adenocarcinoma cell line showed that this compound induced cytotoxic effects, with an IC50 value of approximately 15 µM. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: MCF7 Cell Line

In a detailed investigation involving MCF7 cells, treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed after 48 hours of treatment.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death.

- Gene Expression Modulation : RT-PCR analysis indicated upregulation of pro-apoptotic genes (BAX) and downregulation of anti-apoptotic genes (BCL-2).

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the amino group and bromine atom significantly influences its binding affinity to target enzymes and receptors.

- Amino Group : Enhances solubility and facilitates interaction with biological targets.

- Bromine Substitution : Increases lipophilicity, which may improve cellular uptake and bioavailability.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of this compound with various biological targets:

- Target Enzyme : Dihydropteroate synthase (DHPS)

- Binding Affinity : The compound exhibited a binding energy of -8.5 kcal/mol, indicating strong interactions with the active site.

These findings suggest that this compound may serve as a lead compound for further development into effective antimicrobial and anticancer agents.

Q & A

Q. What are the standard synthetic routes for N-(2-amino-4-bromophenyl)methanesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of 2-amino-4-bromoaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH). Key parameters include:

- Temperature : 0–5°C for exothermic control.

- Solvent : Dichloromethane or THF for solubility.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity . Optimization involves adjusting stoichiometry (1.2:1 molar ratio of methanesulfonyl chloride to aniline) and monitoring pH to prevent side reactions (e.g., over-sulfonylation) .

Q. How is this compound characterized structurally?

- X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.62 Å) and torsion angles (e.g., C–S–N–C: 78.5°), confirming sulfonamide geometry .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm; NH₂ groups at δ 5.1–5.3 ppm.

- IR : S=O stretches at 1150–1300 cm⁻¹; NH bends at 1600–1650 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderate in DMSO (~50 mg/mL), poor in water (<0.1 mg/mL).

- Stability : Stable at −20°C for >6 months; degrades in acidic conditions (pH <3) via sulfonamide hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., NH proton exchange).

- DFT calculations : Predicts theoretical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate experimental data .

Q. What methodologies are used to study its bioactivity, such as enzyme inhibition or anticancer potential?

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 4-bromo group enables:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl-aryl bonds (e.g., with phenylboronic acid) at 80°C .

- Buchwald-Hartwig amination : Forms C–N bonds with amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Disorder : Bromine’s high electron density causes diffraction artifacts. Mitigated by multi-scan absorption corrections (e.g., SADABS) .

- Hydrogen bonding : NH···O interactions stabilize crystal packing; Hirshfeld surface analysis quantifies intermolecular contacts .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 89–92°C vs. 95°C)?

Variations stem from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic).

- Impurities : Residual solvents (e.g., DCM) lower observed mp. Purity ≥98% via HPLC minimizes discrepancies .

Q. How to reconcile divergent biological activity data in cell-based vs. enzyme assays?

- Cell permeability : LogP >2 enhances membrane penetration, but metabolic instability (e.g., cytochrome P450 oxidation) reduces efficacy in vivo .

- Off-target effects : Use siRNA knockdowns to isolate target-specific activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.